molecular formula C17H15NO2S B5582898 benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 90252-70-3

benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B5582898
CAS No.: 90252-70-3
M. Wt: 297.4 g/mol
InChI Key: KSGVFMNCECGDNO-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a chemical compound belonging to the class of benzothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the reaction of 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzothiazines or benzothiazolium salts.

Scientific Research Applications

Chemistry: In chemistry, benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs to treat infections and other diseases.

Medicine: this compound has been studied for its potential therapeutic applications. It has been investigated for its use in treating cardiovascular diseases, inflammation, and cancer.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other colorants. Its chemical stability and unique properties make it suitable for various applications in the manufacturing of materials.

Mechanism of Action

The mechanism by which benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2H-1,4-Benzothiazin-3(4H)-one

  • 1,2,4-Benzothiadiazine-1,1-dioxide

  • 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones

Uniqueness: Benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate stands out due to its specific structural features, such as the presence of the benzyl group and the methyl substituent on the benzothiazine ring. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-12-16(21-15-10-6-5-9-14(15)18-12)17(19)20-11-13-7-3-2-4-8-13/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGVFMNCECGDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351149
Record name benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90252-70-3
Record name benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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